5-Hydroxypyrimidine-2(1H)-thione
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Overview
Description
5-Hydroxypyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring with a hydroxyl group at the 5-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with β-dicarbonyl compounds, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Formation of 5-oxo-pyrimidine-2(1H)-thione.
Reduction: Formation of 5-hydroxy-2-thiol-pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxypyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyrimidine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
2-Mercaptopyrimidine: Contains a thiol group at the 2-position instead of a thione group.
5-Methylpyrimidine-2(1H)-thione: Similar structure but with a methyl group at the 5-position instead of a hydroxyl group.
Uniqueness
5-Hydroxypyrimidine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity
Biological Activity
5-Hydroxypyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl and a thione group, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. In a study evaluating several derivatives of pyrimidinethiones, compounds similar to 5-hydroxypyrimidine demonstrated promising antimicrobial activity, highlighting their potential as therapeutic agents against resistant infections .
Table 1: Antimicrobial Activity of Pyrimidinethiones
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |
1-Hydroxypyridine-2-thione | E. coli (VIM-2) | 13 nM |
Zinc Pyrithione | Various Gram-positive bacteria | Variable |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of pyrimidinethiones can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain modifications to the pyrimidine structure have resulted in enhanced cytotoxicity against these cell lines, suggesting that the thione group plays a crucial role in mediating these effects .
Case Study: Anticancer Activity Evaluation
In a detailed investigation, several derivatives were synthesized and tested for their anticancer activity against A549 cells. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited significantly reduced cell viability compared to controls:
- Compound A : 66% viability at 50 µM
- Compound B : 30% viability at 25 µM
- Compound C : 10% viability at 10 µM
This data underscores the importance of structural modifications in enhancing the anticancer efficacy of thione derivatives .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with metal ions, particularly zinc. This interaction is crucial for its function as a metallo-beta-lactamase inhibitor, which restores the efficacy of beta-lactam antibiotics against resistant bacterial strains . The binding affinity and selectivity for zinc-containing enzymes have been characterized through molecular modeling studies, revealing insights into potential therapeutic applications .
Properties
Molecular Formula |
C4H4N2OS |
---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
5-hydroxy-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) |
InChI Key |
YQCYXOIHBASUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=S)N1)O |
Origin of Product |
United States |
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